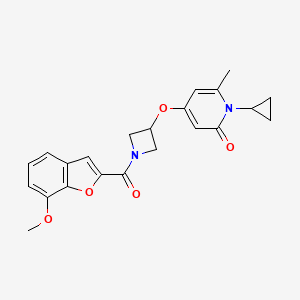

![molecular formula C13H23NO4 B2548385 2-[(叔丁氧羰基)氨基]-2-甲基环己烷-1-羧酸 CAS No. 1423028-83-4](/img/structure/B2548385.png)

2-[(叔丁氧羰基)氨基]-2-甲基环己烷-1-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

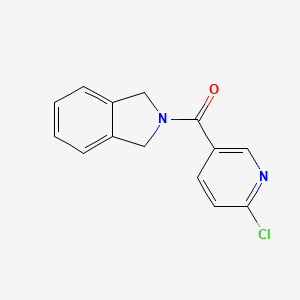

The compound "2-{[(Tert-butoxy)carbonyl]amino}-2-methylcyclohexane-1-carboxylic acid" is a derivative of amino acids and falls within the category of unnatural amino acids, which are of significant interest in the synthesis of peptides and peptidomimetics. These compounds often serve as building blocks for the development of pharmaceuticals and bioactive molecules .

Synthesis Analysis

The synthesis of related tert-butoxycarbonyl (Boc) amino acids has been achieved through various methods. For instance, the Hofmann rearrangement utilizing trichloroisocyanuric acid as an oxidant has been employed to synthesize methyl-1-(tert-butoxycarbonylamino)-2-vinylcyclopropanecarboxylate, demonstrating the versatility of this approach in accommodating various functional groups . Additionally, an improved synthesis of (1R,3S)-3-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic acid from 3-aminobenzoic acid has been described, which utilizes milder and more selective conditions, including both classical salt resolution and enzymatic approaches .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as X-ray crystallography. For example, the crystal structure of a derivative of 1-aminocyclopropanecarboxylic acid was determined, revealing the Z-configuration of the cyclopropane ring and a trans conformation of the peptide bond . Similarly, the molecular structure of chiral (2S, 5S)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was determined via single crystal X-ray diffraction analysis .

Chemical Reactions Analysis

The chemical reactivity of Boc amino acids allows for their use in various reactions. For instance, the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid involved diastereomeric salt formation and chromatography on a chiral stationary phase . Moreover, the synthesis of methyl 2-(benzyloxycarbonylamino)-2-cyclopropylideneacetate demonstrated its reactivity in Michael additions and Diels–Alder reactions, leading to new cyclopropyl-containing amino acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of Boc amino acids are influenced by their molecular structure. The conformational analysis of the cyclopropane derivative indicated multiple low-energy conformations, suggesting a substantial influence of hydrogen bonding in the crystal state . The optically active trans-2-aminocyclohexanecarboxylic acids and derivatives have been prepared, and their molecular rotations were found to be consistent with calculated values, indicating the importance of stereochemistry in determining physical properties .

科学研究应用

保护基策略和合成方法

研究人员已经开发出各种方法来保护复杂分子合成中的氨基。例如,一项研究描述了一个过程,其中 2-(2-氨基乙氧基)乙醇与二叔丁基碳酸二酯 (Boc2O) 在乙醇溶液中反应以保护氨基,这是合成复杂有机化合物的一个基本步骤 (Wu, 2011).

亲电子构建模块的合成

通过用 N-溴代琥珀酰亚胺对来自 α-氨基酸的环缩醛进行溴化,已经探索了用于合成对映体纯化合物 (EPC) 的新型亲电子构建模块的制备。这个过程有助于创建丙酮酸和其他化合物的对映异构体衍生物,证明了叔丁氧羰基保护中间体在合成对映体纯构建模块中的效用 (Zimmermann & Seebach, 1987).

氨基酸衍生物的构象分析

1-氨基环己烷-1-羧酸衍生物的构象已被广泛研究以了解它们的结构性质。这些分析表明,环己烷环通常采用椅式构象,这对于肽模拟物的构设计及了解它们在生物系统中的潜在相互作用至关重要 (Valle et al., 1988).

二肽模拟物的开发

作为刚性二肽模拟物的氮杂双环[X.Y.0]烷氨基酸已经合成用于基于肽的药物发现中的构效研究。这项研究强调了叔丁氧羰基保护在肽模拟物构建模块的有效合成中的重要性 (Mandal et al., 2005).

安全和危害

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

属性

IUPAC Name |

2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-12(2,3)18-11(17)14-13(4)8-6-5-7-9(13)10(15)16/h9H,5-8H2,1-4H3,(H,14,17)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSHSJLZEFNANGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCC1C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[(Tert-butoxy)carbonyl]amino}-2-methylcyclohexane-1-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-[(E)-2-cyano-3-(2-nitroanilino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2548306.png)

![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(1,2,4,5-tetrahydronaphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2548308.png)

![5-(3-chloro-4-fluorophenyl)-1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2548311.png)

![1-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-2-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)ethane-1,2-dione](/img/structure/B2548313.png)

![2-[5-Bromo-1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3-dihydroindol-3-yl]acetic acid](/img/structure/B2548315.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2548318.png)

![[5-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolyl][4-(4-methoxyphenyl)piperazino]methanone](/img/structure/B2548320.png)